molecular formula C14H19NO3 B15276732 tert-Butyl (2-methoxy-4-vinylphenyl)carbamate

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate

Cat. No.: B15276732
M. Wt: 249.30 g/mol
InChI Key: STRAJPYRQCLCRO-UHFFFAOYSA-N
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Description

tert-Butyl (2-methoxy-4-vinylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, a methoxy group, and a vinyl group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methoxy-4-vinylphenyl)carbamate typically involves the reaction of 2-methoxy-4-vinylaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-methoxy-4-vinylphenyl)carbamate can undergo oxidation reactions, particularly at the vinyl group, to form epoxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (2-methoxy-4-vinylphenyl)carbamate primarily involves the cleavage of the carbamate group under acidic or basic conditions. This cleavage releases the free amine, which can then participate in further chemical reactions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions until the desired deprotection step .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl (2-aminophenyl)carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate

Comparison: tert-Butyl (2-methoxy-4-vinylphenyl)carbamate is unique due to the presence of the vinyl group, which allows for additional functionalization through reactions such as epoxidation and hydrogenation. This makes it more versatile compared to other similar compounds that lack the vinyl functionality .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl N-(4-ethenyl-2-methoxyphenyl)carbamate

InChI

InChI=1S/C14H19NO3/c1-6-10-7-8-11(12(9-10)17-5)15-13(16)18-14(2,3)4/h6-9H,1H2,2-5H3,(H,15,16)

InChI Key

STRAJPYRQCLCRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C=C)OC

Origin of Product

United States

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